tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate
Description
tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen and a cyanomethyl substituent at the 6-position.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl 6-(cyanomethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)17-9-7-12-5-4-11(6-8-16)10-13(12)17/h4-5,7,9-10H,6H2,1-3H3 |
InChI Key |
UDHZEXBIXXWPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Esterification of 6-(cyanomethyl)-1H-indole-1-carboxylic acid
The most commonly reported synthetic route involves the esterification of 6-(cyanomethyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol. This reaction is typically performed using dehydrating agents and catalysts to facilitate the formation of the tert-butyl ester under anhydrous conditions:
Reagents : 6-(cyanomethyl)-1H-indole-1-carboxylic acid, tert-butyl alcohol, dicyclohexylcarbodiimide (DCC) as the dehydrating agent, and 4-dimethylaminopyridine (DMAP) as the catalyst.
Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product. The mixture is stirred at room temperature or slightly elevated temperatures until completion.
Mechanism : DCC activates the carboxylic acid to form an O-acylurea intermediate, which then reacts with tert-butyl alcohol in the presence of DMAP to form the tert-butyl ester and dicyclohexylurea as a byproduct.
This method is favored for its mild conditions and high selectivity, producing this compound with good yields and purity.
Industrial-Scale Esterification Using tert-Butyl Hydroperoxide
For industrial production, an alternative approach involves the use of tert-butyl hydroperoxide in the presence of metal catalysts to promote esterification. This method is scalable and efficient:
Reagents : 6-(cyanomethyl)-1H-indole-1-carboxylic acid, tert-butyl hydroperoxide, metal catalyst (e.g., transition metal complexes).
Conditions : Typically conducted under controlled temperature and pressure to optimize conversion and minimize side reactions.
Advantages : This approach allows for continuous processing and better control over reaction parameters, making it suitable for large-scale manufacturing.
One-Pot Synthetic Approaches
Recent literature has explored one-pot reactions to streamline the synthesis and improve overall efficiency. These methods combine multiple steps, such as protection, substitution, and esterification, in a single reaction vessel without isolating intermediates:
For example, a reaction sequence starting from substituted indoles can be subjected to tert-butyl dicarbonate in the presence of bases and catalysts to achieve selective Boc protection at the indole nitrogen, followed by cyanomethylation at the 6-position.
This approach reduces purification steps and solvent usage, enhancing sustainability and yield.
Protection and Functionalization Strategies
The introduction of the tert-butyl carbamate protecting group (Boc group) on the indole nitrogen is a crucial step in the synthesis of this compound. This is often achieved by reacting the indole derivative with di-tert-butyl dicarbonate under basic conditions:
Reagents : Indole derivative, di-tert-butyl dicarbonate, base (e.g., pyridine or triethylamine), and catalytic DMAP.
Conditions : The reaction is carried out at low temperatures initially (e.g., −78 °C) and allowed to warm to room temperature over several hours.
The product is isolated by extraction and purified by chromatography, yielding the Boc-protected indole intermediate.
Following protection, cyanomethylation at the 6-position is carried out through nucleophilic substitution or directed lithiation methods, depending on the starting materials.
Reaction Conditions and Optimization
The following table summarizes key reaction parameters and their impact on the yield and purity of this compound:
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous dichloromethane or THF | Prevents hydrolysis, maintains purity |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Increases esterification efficiency |
| Dehydrating agent | Dicyclohexylcarbodiimide (DCC) | Activates acid for ester formation |
| Reaction time | 3–24 hours | Longer times improve conversion but risk side reactions |
| Workup | Extraction, washing with aqueous acid/base, drying | Removes impurities, improves purity |
| Purification | Flash chromatography or recrystallization | Achieves >99% purity |
This optimization ensures the production of this compound with yields typically ranging from 70% to 90% and purity exceeding 99%.
Analytical Characterization
The synthesized compound is characterized by:
Nuclear Magnetic Resonance Spectroscopy : ^1H and ^13C NMR confirm the presence of the tert-butyl group, indole protons, and cyanomethyl substituent.
Mass Spectrometry : Confirms molecular weight consistent with C13H14N2O2.
Infrared Spectroscopy : Shows characteristic ester carbonyl stretch (~1710 cm^-1) and nitrile stretch (~2220 cm^-1).
High-Performance Liquid Chromatography : Used to assess purity, often achieving >99.5% after purification.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| DCC/DMAP Esterification | 6-(cyanomethyl)-1H-indole-1-carboxylic acid, tert-butyl alcohol, DCC, DMAP | Anhydrous, room temp, 3–24 h | 70–85 | >99 | Common lab-scale method |
| Industrial tert-butyl hydroperoxide | 6-(cyanomethyl)-1H-indole-1-carboxylic acid, tert-butyl hydroperoxide, metal catalyst | Controlled temp & pressure | High | High | Suitable for scale-up |
| One-pot Boc protection & cyanomethylation | Indole derivatives, di-tert-butyl dicarbonate, base, cyanomethylation reagents | Multi-step in single vessel | Variable | High | Streamlined synthesis, reduces waste |
| Directed lithiation & protection | Indole, n-butyllithium, di-tert-butyl dicarbonate, DMAP | Low temp to room temp | Up to 90 | >99 | Enables regioselective functionalization |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidized indole derivatives.
- Aminomethyl indole derivatives.
- Substituted indole derivatives with various functional groups .
Scientific Research Applications
Chemistry: tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, indole derivatives are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. This compound can be used to develop new drugs targeting various biological pathways .
Medicine: The compound’s indole core is a common motif in many drugs, making it a candidate for drug development. It can be modified to enhance its pharmacological properties and reduce side effects .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is primarily determined by its interaction with biological targets. The indole core can interact with various enzymes and receptors, modulating their activity. The cyanomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Similarity scores derived from structural overlap with the target compound (0.85–0.95 indicates high similarity) .
Electron-Withdrawing Groups (EWGs):
- Cyanomethyl: Enhances electrophilic aromatic substitution (EAS) reactivity at the 4- and 7-positions of the indole ring. The nitrile group may also participate in hydrogen bonding with biological targets, improving binding affinity .
- Bromo/Iodo: Facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for constructing complex heterocycles. Iodo derivatives (e.g., tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate) are valuable in radiopharmaceutical labeling .
Electron-Donating Groups (EDGs):
- Hydroxymethyl/Amino: Increase solubility in aqueous media but may reduce stability under acidic conditions. Hydroxymethyl derivatives (e.g., tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate) are prone to oxidation, requiring storage at 2–8°C .
Biological Activity
tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic compound notable for its structural features, including an indole core and a cyanomethyl substituent. These characteristics suggest potential biological activities, making it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{14}N_{2}O_{2}, with a molecular weight of approximately 256.3 g/mol. The compound features:
- An indole ring , which is known for its prevalence in numerous biologically active compounds.
- A tert-butyl group that enhances lipophilicity.
- A cyanomethyl group that may participate in various chemical reactions, influencing its biological interactions.
Synthetic Routes
The synthesis typically involves:
- Condensation of 6-(cyanomethyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis .
- Alternative one-pot reactions have been explored to optimize yields and purity .
Anticancer Activity
Indole derivatives, including this compound, have been investigated for their anticancer properties:
- Mechanisms of Action : The indole core can interact with various enzymes and receptors, potentially modulating pathways involved in cancer cell proliferation .
- Case Studies : Research has shown that modifications to the indole structure can enhance cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship (SAR) that warrants further exploration.
Antimicrobial Properties
The compound's potential antimicrobial activity has been noted in several studies:
- In vitro Studies : Some indole derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties .
- Comparative Analysis : When compared to other indole derivatives, this compound's unique substituents may provide enhanced efficacy against microbial strains.
Anti-inflammatory Effects
Indoles are also recognized for their anti-inflammatory properties:
- Biological Mechanisms : The interaction of the indole core with inflammatory mediators could lead to reduced cytokine production, which is crucial in various inflammatory diseases .
- Experimental Evidence : Preliminary studies suggest that derivatives like this compound may inhibit pathways leading to inflammation, although specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that variations in the substituents on the indole ring significantly affect biological activity:
| Compound | Substituent | Activity Level |
|---|---|---|
| This compound | Cyanomethyl | Moderate |
| tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate | Aminomethyl | High |
| tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | Hydroxymethyl | Low |
This table illustrates how different functional groups influence the biological potency of indole derivatives, highlighting the need for targeted modifications to enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
